An In-depth Technical Guide to 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is a unique small molecule with potential applications in medicinal chemistry and drug discovery. The strategic incorporation of a cyano group, a fluorinated phenyl ring, and a methylisothiourea core suggests a compound with distinct physicochemical properties and biological activities. This guide provides a comprehensive overview of its chemical characteristics, a proposed synthetic route, and an exploration of its potential as a therapeutic agent. By examining the structure-activity relationships of related compounds, we can infer the potential mechanisms of action and guide future research in this area.
Introduction: The Rationale for 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea in Drug Discovery
The quest for novel therapeutic agents with improved efficacy and safety profiles is a driving force in modern drug development. The design of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is predicated on the synergistic combination of three key functional moieties, each contributing to its potential as a bioactive molecule.
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The Isothiourea Core: Isothiourea derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of both nitrogen and sulfur atoms allows for diverse interactions with biological targets.
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The 4-Fluorophenyl Group: The incorporation of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The high electronegativity of fluorine can influence the electronic properties of the entire molecule.
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The Cyano Group: The nitrile moiety is a versatile functional group that can participate in various chemical transformations and is a key component in many approved drugs.[1] It can act as a hydrogen bond acceptor and contribute to the overall polarity and reactivity of the molecule. The cyano group is a cornerstone in the synthesis of various pharmaceuticals due to its versatile reactivity.[1]
This guide will delve into the specific chemical properties of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea, providing a theoretical framework for its behavior and potential applications.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C10H9FN4S | Based on the chemical structure. |
| Molecular Weight | ~236.27 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar isothiourea and thiourea derivatives are solids. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. | The presence of the aromatic ring and the isothiourea core suggests a degree of lipophilicity. |
| Melting Point | Predicted to be in the range of 150-200 °C. | Based on melting points of similar substituted thioureas and isothioureas. |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of a synthesized compound.[2]
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-fluorophenyl group (likely appearing as a multiplet or two doublets of doublets due to fluorine coupling), a singlet for the methyl group protons, and a broad singlet for the N-H proton.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbon atoms in the 4-fluorophenyl ring (with C-F coupling), the methyl carbon, the cyano carbon, and the isothiourea carbon. The chemical shift of the cyano carbon is typically in the range of 110-125 ppm.
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FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A strong band around 2200-2260 cm⁻¹ would be indicative of the C≡N stretch of the cyano group.[3] The C=N stretching of the isothiourea core would likely appear in the 1600-1650 cm⁻¹ region. N-H stretching vibrations are expected in the 3200-3400 cm⁻¹ range.[3]
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight. Fragmentation patterns could provide further structural information.
Proposed Synthesis Pathway
The synthesis of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea can be envisioned through a multi-step process, leveraging established organic chemistry reactions.
Caption: Proposed synthetic workflow for 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea.
Experimental Protocol:
Step 1: Synthesis of 4-Fluorophenyl Isothiocyanate
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Dissolve 4-fluoroaniline in a suitable organic solvent (e.g., dichloromethane).
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Cool the solution in an ice bath.
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Add thiophosgene dropwise with vigorous stirring.
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Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
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Remove the solvent under reduced pressure to obtain crude 4-fluorophenyl isothiocyanate.
Step 2: Synthesis of N-(4-Fluorophenyl)thiourea
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Dissolve the crude 4-fluorophenyl isothiocyanate in a suitable solvent (e.g., ethanol).
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Bubble ammonia gas through the solution or add a solution of ammonia in the same solvent.
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Stir the reaction mixture until the starting material is consumed (monitored by TLC).
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The product, N-(4-fluorophenyl)thiourea, may precipitate and can be collected by filtration.
Step 3: Synthesis of 2-(4-Fluorophenyl)-3-methylisothiourea
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Suspend N-(4-fluorophenyl)thiourea in a suitable solvent (e.g., acetone or ethanol).
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Add a base (e.g., potassium carbonate) to the suspension.
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Add methyl iodide dropwise and stir the mixture at room temperature.
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Monitor the reaction by TLC.
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After completion, filter off the inorganic salts and evaporate the solvent to obtain the S-methylated product.
Step 4: Synthesis of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea
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Dissolve the 2-(4-fluorophenyl)-3-methylisothiourea in a suitable aprotic solvent (e.g., acetonitrile).
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Add a base (e.g., triethylamine) to the solution.
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Add a solution of cyanogen bromide in the same solvent dropwise at a controlled temperature.
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Stir the reaction mixture until completion.
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Purify the final product by column chromatography.
Potential Biological Activity and Mechanism of Action
The biological activity of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is likely to be multifaceted, stemming from its hybrid structure.
Anticancer Potential
Many thiourea and isothiourea derivatives have demonstrated anticancer activity. The mechanism of action could involve:
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Induction of Apoptosis: Compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating key signaling pathways. For instance, some 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines induce apoptosis by inhibiting the PI3K/Akt and ERK pathways and activating p38, leading to an increased Bax/Bcl-2 ratio and caspase-3 cleavage.[4]
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Enzyme Inhibition: The isothiourea moiety can act as a zinc-binding group, potentially inhibiting metalloenzymes that are crucial for cancer cell proliferation.
Caption: Hypothetical mechanism of apoptosis induction.
Antimicrobial Activity
The isothiourea scaffold is present in several compounds with known antimicrobial properties. The mechanism could involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of the fluorophenyl group may enhance the lipophilicity of the molecule, facilitating its entry into microbial cells.
Enzyme Inhibition
The cyano group can act as a warhead in covalent inhibitors. For example, 2-cyanoacrylamide derivatives have been developed as reversible covalent inhibitors of transforming growth factor beta-activated kinase 1 (TAK1).[5] It is plausible that 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea could act as an inhibitor of certain enzymes through covalent or non-covalent interactions.
Future Directions and Conclusion
1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and a rationale for its potential biological activities.
Future research should focus on:
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Chemical Synthesis and Characterization: The successful synthesis and thorough spectroscopic characterization of the compound are the essential first steps.
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In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to assess its cytotoxic and antimicrobial activities.
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Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the underlying molecular mechanisms.
References
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Preparation and synthetic applications of cyano compounds. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
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Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). YouTube. Retrieved February 26, 2026, from [Link]
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Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Sema. Retrieved February 26, 2026, from [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved February 26, 2026, from [Link]
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Effects of 2-aryl-1-cyano-1,2,3,4-tetrohydroisoquinolines on apoptosis induction mechanism in NB4 and MKN-45 cells. (2019, February 15). PubMed. Retrieved February 26, 2026, from [Link]
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Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PubMed Central. Retrieved February 26, 2026, from [Link]
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- 4. Effects of 2-aryl-1-cyano-1,2,3,4-tetrohydroisoquinolines on apoptosis induction mechanism in NB4 and MKN-45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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